Cas no 2248363-41-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248363-41-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate
- EN300-6513588
-
- インチ: 1S/C15H15NO4/c1-9(2)15(7-8-15)14(19)20-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,9H,7-8H2,1-2H3
- InChIKey: QWXQWLHYGYISPA-UHFFFAOYSA-N
- ほほえんだ: O(C(C1(C(C)C)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 273.10010796g/mol
- どういたいしつりょう: 273.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513588-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 0.1g |
$1131.0 | 2023-05-31 | ||
Enamine | EN300-6513588-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-6513588-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 0.5g |
$1234.0 | 2023-05-31 | ||
Enamine | EN300-6513588-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-6513588-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 0.05g |
$1080.0 | 2023-05-31 | ||
Enamine | EN300-6513588-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 0.25g |
$1183.0 | 2023-05-31 | ||
Enamine | EN300-6513588-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 2.5g |
$2520.0 | 2023-05-31 | ||
Enamine | EN300-6513588-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate |
2248363-41-7 | 1g |
$1286.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate (CAS: 2248363-41-7)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate (CAS: 2248363-41-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane and isoindole moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel protease inhibitors and anti-inflammatory agents. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific proteases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high binding affinity to caspase-1, a critical enzyme in the inflammasome complex. The study utilized X-ray crystallography to reveal the precise interactions between the compound and the enzyme's active site, providing a structural basis for its inhibitory activity. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and gout.
In addition to its anti-inflammatory properties, recent research has explored the compound's utility in oncology. A preclinical study conducted by a team at the National Cancer Institute (NCI) found that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate can induce apoptosis in certain cancer cell lines by modulating the activity of pro-survival proteins. The study, published in Cancer Research, highlighted the compound's ability to selectively target cancer cells while sparing normal cells, a feature that could reduce side effects in potential therapeutic applications.
The synthetic routes for this compound have also been a focus of recent research. A 2024 paper in Organic Letters detailed a novel, high-yield synthesis method that improves scalability and reduces production costs. The method employs a tandem cyclopropanation-esterification strategy, which has been optimized for industrial-scale production. This advancement is particularly significant for pharmaceutical companies looking to develop commercial formulations based on this compound.
Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated that the molecule has a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to enhance its stability. Additionally, while toxicity profiles in animal models have been favorable, comprehensive safety assessments in humans are still pending. Ongoing Phase I clinical trials are expected to provide critical data on its tolerability and efficacy in human subjects.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate represents a compelling candidate for further development in both anti-inflammatory and oncological therapeutics. Its unique chemical structure and demonstrated biological activities make it a valuable subject of ongoing research. Future studies should focus on addressing its pharmacokinetic limitations and advancing it through clinical trials to fully realize its therapeutic potential.
2248363-41-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(propan-2-yl)cyclopropane-1-carboxylate) 関連製品
- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)
- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- 135969-64-1((3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 896289-68-2(N-cyclopropyl-N'-{1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 1053106-40-3(N-[(2-chlorophenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide)



